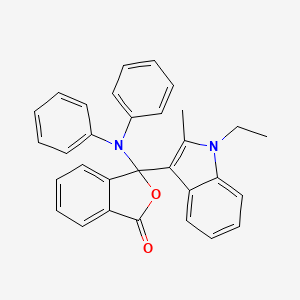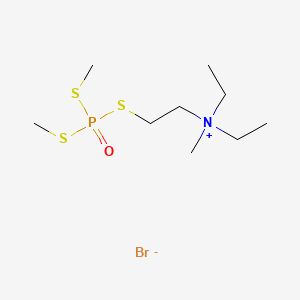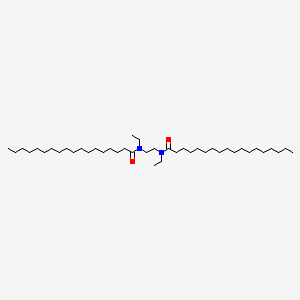
3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an amino group attached to a branched carbon chain. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride typically involves the reductive amination of a suitable ketone or aldehyde with an amine. One common method is the reaction of isopropylamine with acetone, followed by reduction using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) . The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.
科学研究应用
3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals
作用机制
The mechanism of action of 3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets can vary, but typically involve binding to active sites or altering the conformation of target molecules .
相似化合物的比较
Similar Compounds
Isopropylamine: A simpler amine with similar structural features but lacking the additional methyl and hydroxyl groups.
Methylamine: Another primary amine with a simpler structure.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom
Uniqueness
3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride is unique due to its branched structure and the presence of both an amino and a hydroxyl group. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
| 64037-42-9 | |
分子式 |
C9H22ClNO |
分子量 |
195.73 g/mol |
IUPAC 名称 |
(3-hydroxy-2-methylbutan-2-yl)-methyl-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C9H21NO.ClH/c1-7(2)10(6)9(4,5)8(3)11;/h7-8,11H,1-6H3;1H |
InChI 键 |
MFRYYUMHIXMQRN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[NH+](C)C(C)(C)C(C)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)



